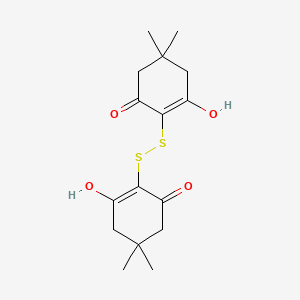
2-Cyclohexen-1-one, 2,2'-dithiobis[3-hydroxy-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexenone ring, two thiol groups, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- typically involves the use of 2-aminopyrazine as a catalyst. The process begins with the activation of the aldehyde carbonyl group through hydrogen bond formation with the amino group of 2-aminopyrazine. This activation leads to the insertion of one molecule of dimedone, forming an intermediate compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized through catalytic oxidation processes, involving the use of hydrogen peroxide and vanadium catalysts .
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The thiol and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and other biological processes.
作用機序
The mechanism of action for 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- involves the activation of the aldehyde carbonyl group by hydrogen bond formation with the amino group of 2-aminopyrazine. This activation facilitates the insertion of dimedone, leading to the formation of intermediate compounds that undergo further reactions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form stable intermediates and react with various nucleophiles.
類似化合物との比較
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone ring structure.
3-Oxo-α-ionol: Contains a similar cyclohexenone ring but with additional functional groups.
Blumenol C: Another compound with a cyclohexenone ring and hydroxyl groups.
Uniqueness
What sets 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- apart from these similar compounds is the presence of two thiol groups and hydroxyl groups, which provide unique reactivity and versatility in chemical synthesis and applications.
特性
CAS番号 |
78663-71-5 |
|---|---|
分子式 |
C16H22O4S2 |
分子量 |
342.5 g/mol |
IUPAC名 |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)disulfanyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22O4S2/c1-15(2)5-9(17)13(10(18)6-15)21-22-14-11(19)7-16(3,4)8-12(14)20/h17,19H,5-8H2,1-4H3 |
InChIキー |
JJTUKNJEKYRZSK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(C(=O)C1)SSC2=C(CC(CC2=O)(C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

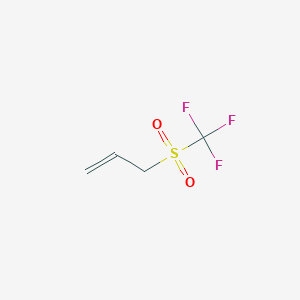
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
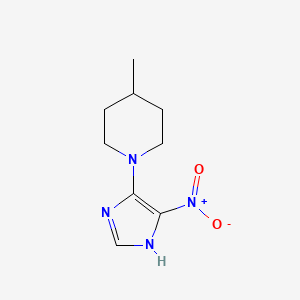

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
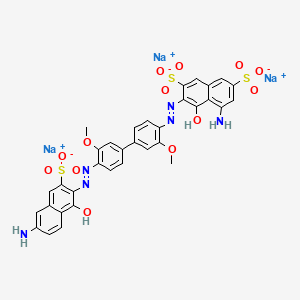
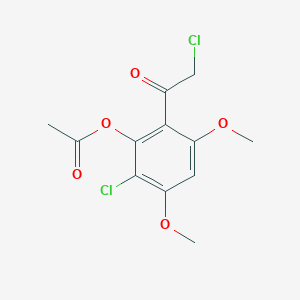
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)

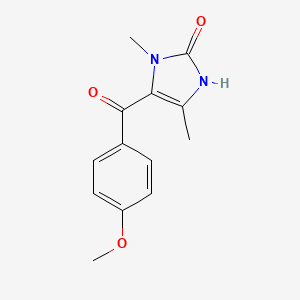
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
